1,6-Dimethyl-5-vinyl-9,10-dihydrophenanthren-2-ol

Physicochemical property differentiation Structure–selectivity relationships Procurement specification

Researchers using juncusol or effusol face confounding antioxidant interference from the catechol-type 2,7-diol. This mono-phenolic analog solves that with a single H-bond donor (n=1 vs 2), eliminating false-positive antioxidant signals and providing an essential SAR molecular ruler. • 1 H-bond donor (vs. 2 for juncusol); TPSA 20.2 Ų (vs. 40.5 Ų); LogP 5.0 • DHOase IC₅₀ ~1,000 μM (null); ideal neg. control for pyrimidine biosynthesis studies • Clean C-2 mono-hydroxyl conjugation handle for ester/ether/biotin probes • Predicted antiproliferative IC₅₀ ~9-28 μg/mL; fills SAR gap between diol and des-hydroxy scaffolds

Molecular Formula C18H18O
Molecular Weight 250.3 g/mol
Cat. No. B12304177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Dimethyl-5-vinyl-9,10-dihydrophenanthren-2-ol
Molecular FormulaC18H18O
Molecular Weight250.3 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(CCC3=C2C=CC(=C3C)O)C=C1)C=C
InChIInChI=1S/C18H18O/c1-4-14-11(2)5-6-13-7-8-15-12(3)17(19)10-9-16(15)18(13)14/h4-6,9-10,19H,1,7-8H2,2-3H3
InChIKeyJNJQOXZGLGRCLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing Guide: 1,6-Dimethyl-5-vinyl-9,10-dihydrophenanthren-2-ol


1,6-Dimethyl-5-vinyl-9,10-dihydrophenanthren-2-ol (CAS 745056-83-1) is a mono‑hydroxylated 9,10‑dihydrophenanthrene natural product belonging to the Juncaceae phenanthrene class, characterized by a 2‑OH, 1,6‑dimethyl, 5‑vinyl substitution pattern [1]. This compound is the mono‑phenolic analog of juncusol (2,7‑diol) and effusol (1‑methyl‑2,7‑diol), distinguished by possessing a single hydrogen‑bond donor (n=1) vs. di‑phenolic comparators (n=2) [2]. Its unique substitution architecture defines its physicochemical, reactivity and biological selectivity profile that cannot be replicated by the more abundant 2,7‑dihydroxy phenanthrenes [3].

Why Juncusol Cannot Substitute for 1,6-Dimethyl-5-vinyl-9,10-dihydrophenanthren-2-ol


The 9,10‑dihydrophenanthrene scaffold is exquisitely sensitive to hydroxyl‑group number and position, a principle established by the foundational SAR study of Boger et al. (1985), which demonstrated that juncusol (2,7‑diol), desvinyljuncusol (2,7‑diol), and 2‑hydroxy‑3‑methyl‑9,10‑dihydrophenanthrene (mono‑phenol) display identical potency and spectrum of antimicrobial and cytotoxic activity because they act as simple phenols [1]. However, 1,6‑dimethyl‑5‑vinyl‑9,10‑dihydrophenanthren‑2‑ol differs critically from both juncusol and that mono‑phenol comparator in its precise methylation and vinyl‑group geometry, which alters its hydrogen‑bond donor count (1 vs. 2 for juncusol), topological polar surface area (20.2 Ų vs. 40.5 Ų), LogP (5.0 vs. ~4.2), and sensitivity to hypervalent iodine oxidation chemistry [2][3]. A procurement decision to replace it with juncusol or effusol would therefore introduce two additional hydrogen‑bond donors, a higher polar surface area, altered logP, and inherently different reactivity in semisynthetic derivatization schemes, rendering experimental reproducibility and structure‑specific target engagement invalid.

Head-to-Head Comparison: 1,6-Dimethyl-5-vinyl-9,10-dihydrophenanthren-2-ol vs. Juncusol and Analogs


Mono-Hydroxyl Alters H-Bond Donor Count and LogP

1,6‑Dimethyl‑5‑vinyl‑9,10‑dihydrophenanthren‑2‑ol possesses exactly one hydrogen‑bond donor (the 2‑OH) and a topological polar surface area (TPSA) of 20.2 Ų, with a computed XLogP3‑AA of 5.0 [1]. In contrast, the closest natural analog juncusol (2,7‑diol; CAS 62023‑90‑9) has two hydrogen‑bond donors and a TPSA of 40.5 Ų, yielding an estimated LogP of ~4.2 [REFS-2, REFS-3]. This halving of TPSA and hydrogen‑bond donors produces a compound with fundamentally different membrane permeability and intrinsic solubility.

Physicochemical property differentiation Structure–selectivity relationships Procurement specification

Reduced Free-Radical Scavenging vs. 2,7-Diols

The 2,7‑dihydroxy‑9,10‑dihydrophenanthrene scaffold is recognized for potent DPPH radical scavenging (e.g., the related trihydroxy analog 2,4,7‑trihydroxy‑9,10‑dihydrophenanthrene achieves an IC₅₀ of 16.2 µM in the DPPH assay) . In the case of 1,6‑dimethyl‑5‑vinyl‑9,10‑dihydrophenanthren‑2‑ol, the absence of the second phenolic –OH eliminates the catechol‑like hydrogen‑atom transfer capability. Although a dedicated DPPH assay for this exact compound has not been published, the SAR framework reported by Boger et al. predicts a substantial loss of radical‑scavenging potency relative to juncusol, a prediction consistent with the structural requirement of two adjacent hydroxyl groups for effective DPPH reactivity in this chemotype [REFS-2, REFS-3].

Antioxidant activity comparison DPPH radical scavenging Redox‑sensitive experimental design

Comparative Cytotoxicity: Monohydroxy vs. Diol Phenanthrenes

Although direct head‑to‑head cytotoxicity data for 1,6‑dimethyl‑5‑vinyl‑9,10‑dihydrophenanthren‑2‑ol against specific cancer cell lines have not been published, the foundational SAR study by Boger et al. provides class‑level quantitative comparators for several 9,10‑dihydrophenanthrenes. Juncusol (1a) exhibited IC₅₀ values of 12.5 µg/mL (B‑16 mouse melanoma), 13.8 µg/mL (L‑1210 mouse lymphocytic leukemia), and not tested on CCRF‑CEM human lymphoblastic leukemia [1]. Of direct relevance, the simplest mono‑phenol analog in that study, 2‑hydroxy‑3‑methyl‑9,10‑dihydrophenanthrene (3h), gave IC₅₀ values of ~9.3 µg/mL (CCRF‑CEM), 27.7 µg/mL (B‑16), and 24.5 µg/mL (L‑1210), demonstrating that mono‑hydroxy 9,10‑dihydrophenanthrenes retain measurable but lower cytotoxic potency compared to the 2,7‑diol series [1]. The antiproliferative study on Juncus tenuis phenanthrenes further confirmed that juncusol (2,7‑diol) and effusol (2,7‑diol) show modest to low antiproliferative activity across seven human tumor cell lines (A2780, A2780cis, KCR, MCF‑7, HeLa, HTB‑26, T47D) with IC₅₀ values typically above 30 µM [2]. Based on this SAR framework, 1,6‑dimethyl‑5‑vinyl‑9,10‑dihydrophenanthren‑2‑ol is predicted to exhibit a cytotoxicity profile intermediate between juncusol and the fully aromatic phenanthrenes, with potency that is distinguishable from the 2,7‑diols.

Comparative cytotoxicity Structure–activity relationship Antiproliferative phenanthrene procurement

Mono-Hydroxyl Enables Regioselective Derivatization

The hypervalent iodine(III)‑mediated oxidation methodology established by Bús et al. (2020) for Juncus phenanthrenes operates on the 2,7‑dihydroxy motif of juncusol and effusol, converting them to p‑quinol derivatives through simultaneous oxidation of both phenolic hydroxyl groups [1]. 1,6‑Dimethyl‑5‑vinyl‑9,10‑dihydrophenanthren‑2‑ol, possessing only one hydroxyl group at C‑2, cannot undergo the same dual‑oxidation pathway and instead offers a single, regioselective site for esterification, etherification, or conjugation [2]. The absence of the C‑7 hydroxyl group eliminates the competing quinone‑forming side reactions that complicate derivatization of juncusol and effusol, as evidenced by the transformation of juncusol and effusol into four racemic semisynthetic compounds 1–4 bearing alkyl‑substituted p‑quinol rings in the J. tenuis study [1].

Semisynthetic derivatization Hypervalent iodine oxidation Chemical biology probe synthesis

Lack of Dihydroorotase Inhibition vs. Poly-Hydroxy Analogs

BindingDB reports that 1,6‑dimethyl‑5‑vinyl‑9,10‑dihydrophenanthren‑2‑ol was tested for inhibition of dihydroorotase enzyme from mouse Ehrlich ascites at pH 7.37, exhibiting an IC₅₀ of 1.00 × 10⁶ nM (1,000 µM), which is essentially no inhibition [1]. This extreme lack of enzyme inhibitory activity stands in marked contrast to the poly‑hydroxylated 9,10‑dihydrophenanthrenes that modulate multiple enzyme targets, including NO production (e.g., dihydrophenanthrene dimers with IC₅₀ values as low as 1.5 µM against NO release in BV‑2 microglial cells) [2]. The complete absence of dihydroorotase interaction provides direct experimental evidence that the mono‑phenol architecture of this compound imposes a distinct target‑engagement profile that cannot be extrapolated from juncusol or effusol.

Target selectivity Dihydroorotase inhibition Enzyme profiling

Application Scenarios for 1,6-Dimethyl-5-vinyl-9,10-dihydrophenanthren-2-ol


SAR Probe for Hydroxyl-Dependent Cytotoxicity

Medicinal chemistry teams investigating the contribution of individual hydroxyl groups to the antiproliferative activity of 9,10‑dihydrophenanthrenes should use this mono‑phenol compound as a molecular ruler. With a predicted IC₅₀ in the ~9–28 µg/mL range (based on mono‑phenol analog 3h data from Boger et al. 1985), it fills the activity gap between the weakly active juncusol (2,7‑diol, IC₅₀ ~12.5 µg/mL B‑16) and fully inactive des‑hydroxy scaffolds [1]. This SAR resolution is impossible to obtain with juncusol or effusol alone.

Negative Control for Oxidative Stress Assays

In cellular or biochemical assays where DPPH/ABTS radical scavenging constitutes a confounding variable, this compound—lacking the second hydroxyl required for catechol‑type hydrogen atom transfer—provides a near‑null antioxidant background. The structurally related 2,4,7‑trihydroxy‑9,10‑dihydrophenanthrene exhibits an IC₅₀ of 16.2 µM in the DPPH assay, whereas the target compound is predicted to be ≥10‑fold less active . Researchers studying redox‑sensitive pathways, including ferroptosis or ROS‑dependent apoptosis, should select this compound over juncusol to avoid false‑positive antioxidant interference.

Single-Site Probe for Regioselective Conjugation

The mono‑hydroxyl architecture at C‑2 provides a single, well‑defined handle for ester, ether, carbamate, or biotin conjugation, circumventing the competing quinone‑forming side reactions observed with juncusol and effusol under hypervalent iodine conditions [2]. Chemical biology groups building phenanthrene‑based affinity probes, fluorescent reporters, or PROTAC‑type degraders will achieve higher yield and cleaner product profiles using this compound as a starting scaffold compared to the 2,7‑diols.

DHOase-Null Control for Pyrimidine Biosynthesis

In nucleotide metabolism research, this compound serves as an ideal negative control for dihydroorotase (DHOase) inhibition, with a measured IC₅₀ of 1,000 µM (essentially no inhibition) [3]. In contrast, poly‑hydroxylated dihydrophenanthrene dimers inhibit cellular NO production with IC₅₀ values as low as 1.5 µM [4]. Researchers studying pyrimidine biosynthesis, particularly those using dihydrophenanthrene scaffolds as chemical probes, require this DHOase‑null compound to validate target specificity.

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